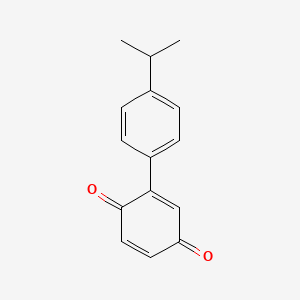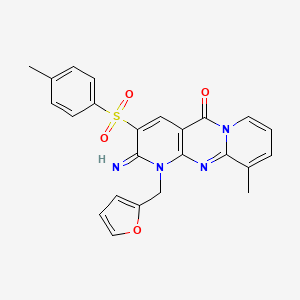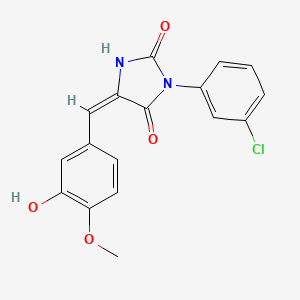
2-(4-Isopropylphenyl)benzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)benzo-1,4-quinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This particular compound features a benzoquinone core with an isopropylphenyl substituent at the 2-position, making it a derivative of 1,4-benzoquinone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)benzo-1,4-quinone typically involves the oxidation of hydroquinone derivatives. One common method is the oxidation of 2-(4-Isopropylphenyl)hydroquinone using oxidizing agents such as iodine or hydrogen peroxide in the presence of a catalyst . The reaction is usually carried out in an organic solvent like isopropyl alcohol at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of quinones, including this compound, often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of environmentally friendly oxidants and solvents is also a focus in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylphenyl)benzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Solvents: Isopropyl alcohol, acetone.
Major Products Formed
Hydroquinone Derivatives: Reduction of this compound yields hydroquinone derivatives.
Substituted Quinones: Electrophilic substitution reactions produce various substituted quinones.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)benzo-1,4-quinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenyl)benzo-1,4-quinone involves its redox properties. As a quinone, it can undergo reversible redox reactions, cycling between its oxidized quinone form and reduced hydroquinone form. This redox cycling is crucial in its role as an electron carrier in various chemical and biological processes . The compound can interact with molecular targets such as enzymes and proteins, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzoquinone: The parent compound of 2-(4-Isopropylphenyl)benzo-1,4-quinone, known for its role in redox reactions and as a precursor for various derivatives.
1,2-Benzoquinone: Another quinone isomer, more reactive and less stable than 1,4-benzoquinone.
Naphthoquinones: Quinone derivatives with extended aromatic systems, used in dyes and as bioactive compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropylphenyl group enhances its stability and modifies its reactivity compared to unsubstituted benzoquinones .
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-10(2)11-3-5-12(6-4-11)14-9-13(16)7-8-15(14)17/h3-10H,1-2H3 |
Clave InChI |
KKPSZFNRXWUJNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601752.png)
![7-methyl-3-phenyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11601761.png)
![4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-methylphenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11601763.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11601764.png)
![(4E)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11601771.png)
![6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601778.png)
![N-(2-methoxyphenyl)-2-[[4-(4-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11601787.png)
![2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B11601788.png)
![8-butyl-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11601792.png)

![10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11601795.png)
![5-methyl-2-(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11601802.png)
![8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11601813.png)

